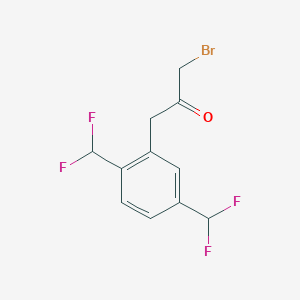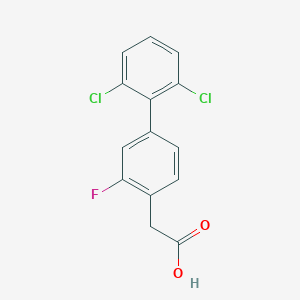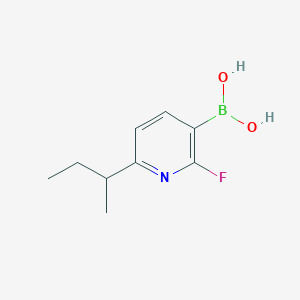
N~1~,N~5~-Bis(3-hydroxyphenyl)pentanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~5~-Bis(3-hydroxyphenyl)pentanediamide is an organic compound with the molecular formula C17H18N2O4 This compound is characterized by the presence of two 3-hydroxyphenyl groups attached to a pentanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~5~-Bis(3-hydroxyphenyl)pentanediamide typically involves the reaction of 3-hydroxybenzoyl chloride with pentanediamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N1,N~5~-Bis(3-hydroxyphenyl)pentanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation or solvent extraction to ensure the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~5~-Bis(3-hydroxyphenyl)pentanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines.
Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N~1~,N~5~-Bis(3-hydroxyphenyl)pentanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N1,N~5~-Bis(3-hydroxyphenyl)pentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the amide groups can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-bis(3-hydroxyphenyl)pentanediamide: Similar structure but with different substituents.
N,N,N’,N’-tetra-butyl-3-oxa-pentanediamide: Contains additional butyl groups and an oxygen atom in the backbone.
N,N,N’,N’-tetra-hexyl-3-oxa-pentanediamide: Similar to the above but with hexyl groups.
Uniqueness
N~1~,N~5~-Bis(3-hydroxyphenyl)pentanediamide is unique due to the presence of two 3-hydroxyphenyl groups, which confer specific chemical and biological properties. These groups enhance its ability to form hydrogen bonds and interact with various molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
101135-01-7 |
|---|---|
Fórmula molecular |
C17H18N2O4 |
Peso molecular |
314.34 g/mol |
Nombre IUPAC |
N,N'-bis(3-hydroxyphenyl)pentanediamide |
InChI |
InChI=1S/C17H18N2O4/c20-14-6-1-4-12(10-14)18-16(22)8-3-9-17(23)19-13-5-2-7-15(21)11-13/h1-2,4-7,10-11,20-21H,3,8-9H2,(H,18,22)(H,19,23) |
Clave InChI |
VWYIWJWRJAKRFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)NC(=O)CCCC(=O)NC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-](/img/structure/B14075249.png)


![(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid](/img/structure/B14075287.png)



![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)


![[[3,3',3''-(Phosphinidyne-kappaP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/structure/B14075324.png)
